N-(2-羟基-2-(5-(噻吩-3-基)呋喃-2-基)乙基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

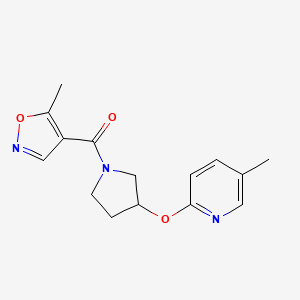

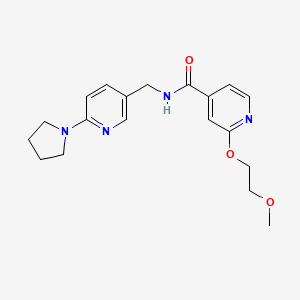

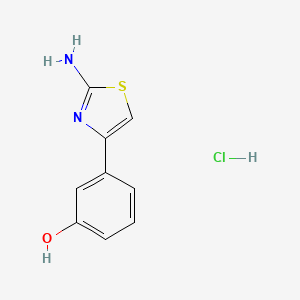

The compound "N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide" is a structurally complex molecule that appears to be related to various furan and thiophene derivatives. These types of compounds have been studied for their potential biological activities, including antimicrobial and antiallergic properties.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, yielding high product yields . Similarly, the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides involved a novel rearrangement of N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids . Additionally, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved through the Gewald reaction, starting with furfuryl cyanoacetamide . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives is characterized by the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, and a thiophene ring, which is a five-membered sulfur-containing heterocycle. These rings are often substituted with various functional groups that can influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of furan and thiophene derivatives can be quite diverse. For example, the Suzuki-Miyaura cross-coupling reaction was used to arylate N-(4-bromophenyl)furan-2-carboxamide, demonstrating the potential for further functionalization of such compounds . The rearrangement reaction described in the synthesis of antiallergic compounds also highlights the interesting chemical behavior of these molecules under certain conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide" are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological evaluation. For instance, the antimicrobial activity of synthesized furan and thiophene derivatives against various drug-resistant bacteria suggests that these compounds have significant bioactive potential . The antiallergic activity of similar molecules also indicates their potential use in therapeutic applications .

科学研究应用

有机合成与催化

坎普斯环化条件下的转化:N-取代呋喃-2-、噻吩-2-和环丙烷-羧酰胺经受坎普斯环化,转化为喹啉-4(1H)-酮。此方法突出了这些化合物在合成复杂杂环结构中的效用,这些结构可能在药物开发和材料科学中很有用 (Mochalov 等,2016)。

光诱导氧化环化:一项关于在没有过渡金属或氧化剂的情况下直接氧化环化 1-芳基-2-(呋喃/噻吩-2-基)丁烷-1,3-二酮的研究,生成高度功能化的多杂环化合物。该过程涉及激发态分子内质子转移,突出了这些化合物在合成新型有机材料中的价值 (Zhang 等,2017)。

生物医学应用

生物基聚酯的酶促合成:使用类似于目标结构的呋喃基二醇进行酶促聚合以创建新型生物基呋喃聚酯。该应用表明了呋喃衍生物在开发可持续材料中的作用 (Jiang 等,2014)。

染料敏化太阳能电池:合成了带有呋喃和噻吩连接基的吩噻嗪衍生物,用于染料敏化太阳能电池,显示了此类化合物在增强可再生能源技术中的潜力 (Kim 等,2011)。

抗菌和抗氧化研究:评估了环丙烷羧酸酯和噻吩衍生物的抗菌和抗氧化活性,表明它们在开发新治疗剂中的潜力 (Raghavendra 等,2016)。

病毒感染的新型抑制剂

甲型流感病毒的抑制剂:呋喃羧酰胺衍生物被识别为 H5N1 甲型流感病毒的有效抑制剂,证明了这些化合物在抗病毒药物开发中的治疗潜力 (Yongshi 等,2017)。

未来方向

属性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-11(7-15-14(17)9-1-2-9)13-4-3-12(18-13)10-5-6-19-8-10/h3-6,8-9,11,16H,1-2,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERORGJMRWKUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)

![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)